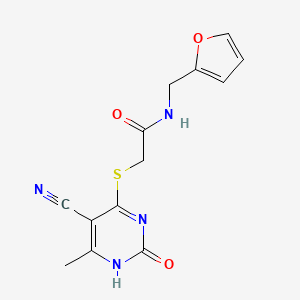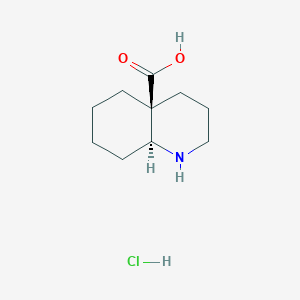![molecular formula C10H7ClN2O3 B2577982 1-[(3-Chlorophenyl)methyl]imidazolidine-2,4,5-trione CAS No. 341966-51-6](/img/structure/B2577982.png)
1-[(3-Chlorophenyl)methyl]imidazolidine-2,4,5-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Chlorophenyl)methyl]imidazolidine-2,4,5-trione, or simply 1-CPMIT, is an organic compound that has been studied for its potential applications in scientific research. This compound is a member of the imidazolidine family and is known for its unique properties and potential uses in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Properties
1-[(3-Chlorophenyl)methyl]imidazolidine-2,4,5-trione and its derivatives have been explored for their unique structural properties and potential applications in various scientific fields. For example, studies have elucidated the synthesis process, structural configuration, and tautomerization aspects of certain chlorophenyl imidazoline derivatives. These compounds show a significant central activity, including antinociceptive and serotonergic properties, with the chlorophenyl substituent playing a crucial role due to its higher lipophilicity (Matosiuk et al., 2005). Additionally, research into the structural aspects of related compounds, such as 2-(4-chlorophenyl)-5-(cyclohex-1-en-1-yl)-3-(4-methylphenylsulfonyl)-1-phenylimidazolidin-4-one, has provided insights into their molecular geometry and crystal packing, highlighting potential for applications in material sciences and pharmaceuticals (Ranjith et al., 2011).
Chemical and Biological Activities
The chemical and biological activities of this compound derivatives have been extensively studied. For instance, certain imidazolidinetrione derivatives exhibit inhibitory activity against soluble human epoxide hydrolase, suggesting their potential as therapeutic agents (D’yachenko et al., 2017). Moreover, derivatives like (Z)-5-((N-benzyl-1H-indol-3-yl)methylene)imidazolidine-2,4-diones have been identified as potent radiosensitizing agents, emphasizing their importance in enhancing the efficacy of radiation therapy in cancer treatment (Reddy et al., 2010).
Potential as Corrosion Inhibitors
Research into the electrochemical behavior of imidazoline derivatives, such as 1-(2-ethylamino)-2-methylimidazoline and its related compounds, has revealed their potential as corrosion inhibitors. These studies not only highlight the efficiency of these compounds in preventing metal corrosion but also provide a theoretical basis for understanding their reactivity and interaction with metal surfaces, paving the way for their application in industrial settings (Cruz et al., 2004).
Wirkmechanismus
Imidazolidine derivatives have been found to exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects . The specific biological activity of a compound can depend on its structure, including the presence of different functional groups and their arrangement .
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy. Factors such as the compound’s solubility, stability, and permeability can affect its absorption and distribution in the body . Metabolism can alter the compound’s structure and activity, while excretion determines the duration of its action .
The action of a compound can also be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ionization state, which can influence its absorption and distribution . Temperature, light, and humidity can affect the stability of the compound .
Eigenschaften
IUPAC Name |
1-[(3-chlorophenyl)methyl]imidazolidine-2,4,5-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3/c11-7-3-1-2-6(4-7)5-13-9(15)8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URRVXTBMFKWZPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C(=O)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


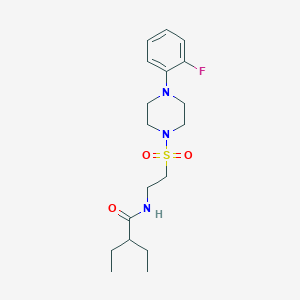
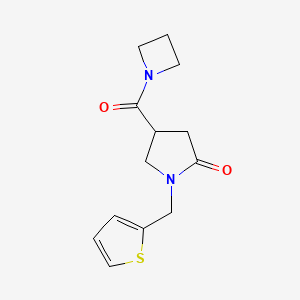
![Cyclohexyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B2577903.png)
![Phenyl 6-[(benzylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate](/img/structure/B2577906.png)
![N-(1,3-benzodioxol-5-yl)-2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2577907.png)
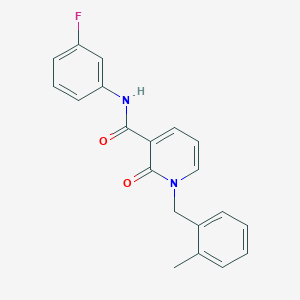
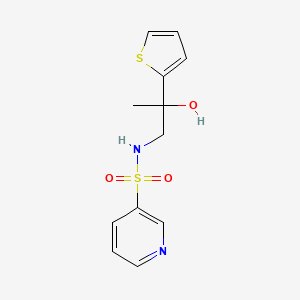

![6-chloro-3-[(Z)-(2-fluorophenyl)methylidene]-2H-thiochromen-4-one](/img/structure/B2577915.png)
![1-Benzoyl-3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2577916.png)
